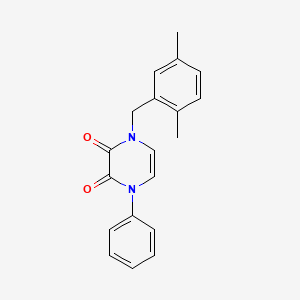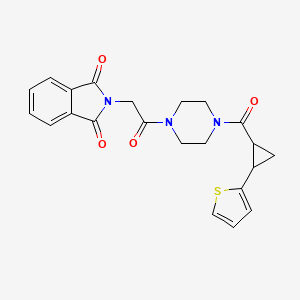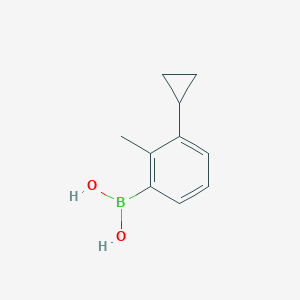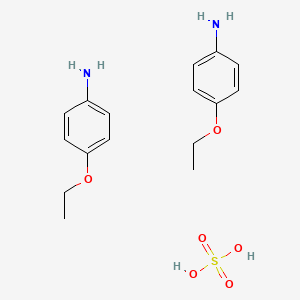
4-Ethoxyaniline hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyaniline hemisulfate: is an organic compound with the molecular formula C8H11NO . It is an aromatic amine where the hydrogen atom at the para position of aniline is replaced by an ethoxy group. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxyaniline can be synthesized through several methods, including:
Nucleophilic Substitution: This involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Reduction of Nitroarenes: Nitrobenzene can be nitrated to form 4-nitroaniline, which is then reduced to 4-ethoxyaniline using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, 4-ethoxyaniline is typically produced through the reduction of 4-nitroanisole using hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under mild conditions.
Major Products:
Scientific Research Applications
4-Ethoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxyaniline involves its ability to undergo oxidation and substitution reactions. In biological systems, it can be metabolized by peroxidases to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress .
Comparison with Similar Compounds
4-Methoxyaniline: Similar to 4-ethoxyaniline but with a methoxy group instead of an ethoxy group.
4-Aminophenol: Contains a hydroxyl group instead of an ethoxy group.
4-Nitroaniline: Contains a nitro group instead of an ethoxy group.
Comparison:
4-Ethoxyaniline vs. 4-Methoxyaniline: 4-Ethoxyaniline has a longer alkyl chain, which can affect its solubility and reactivity.
4-Ethoxyaniline vs. 4-Aminophenol: The presence of the ethoxy group in 4-ethoxyaniline makes it less polar compared to 4-aminophenol.
4-Ethoxyaniline vs. 4-Nitroaniline: 4-Ethoxyaniline is less electron-withdrawing compared to 4-nitroaniline, making it more reactive towards electrophilic substitution.
Properties
IUPAC Name |
4-ethoxyaniline;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFIIPMQLACSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
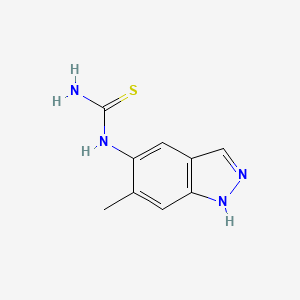
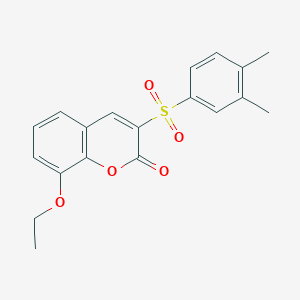
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
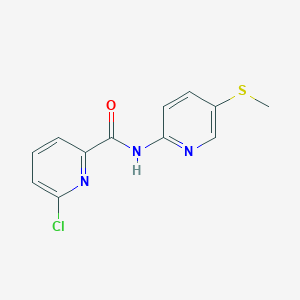
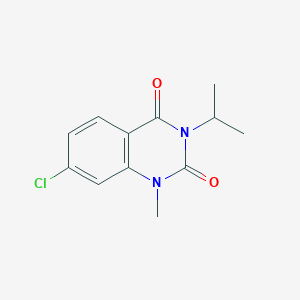
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
